molecular formula C10H8BrNO B8503879 2-Bromo-5-cyclopropoxybenzonitrile

2-Bromo-5-cyclopropoxybenzonitrile

Cat. No.: B8503879
M. Wt: 238.08 g/mol
InChI Key: QHBNBQBNVOKJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyclopropoxybenzonitrile is a benzonitrile derivative featuring a bromine atom at position 2, a cyclopropoxy group (a three-membered cyclic ether) at position 5, and a nitrile group. This compound’s unique structure combines steric constraints from the cyclopropane ring with electronic effects from the bromine and nitrile substituents.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c11-10-4-3-9(5-7(10)6-12)13-8-1-2-8/h3-5,8H,1-2H2

InChI Key

QHBNBQBNVOKJFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-bromo-5-cyclopropoxybenzonitrile (inferred) with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.017 2.1 1 3 49.1
5-Bromo-2-propoxybenzonitrile C₁₀H₁₀BrNO 240.10 3.2 3 2 33.0
2-Bromo-4-fluoro-5-nitrobenzonitrile C₇H₂BrFN₂O₂ 242.00 2.8 1 4 76.5
2-Bromo-5-chlorobenzonitrile C₇H₃BrClN 220.46 2.5 0 2 33.0
This compound C₁₀H₈BrNO (inferred) 246.08 (calculated) ~2.8 (estimated) 2 (cyclopropane rigidity) 2 ~33.0

Key Observations :

  • Lipophilicity (XLogP3) : The cyclopropoxy derivative likely exhibits moderate lipophilicity (~2.8), between the hydrophilic hydroxy analog (2.1) and the more lipophilic propoxy variant (3.2). This balance may enhance membrane permeability in drug design .
  • Hydrogen Bonding: Unlike the hydroxy analog, the cyclopropoxy group cannot act as a hydrogen bond donor, reducing polar interactions but retaining nitrile-based acceptor properties .

Electronic and Steric Effects

  • Hydroxy vs. Cyclopropoxy: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile is a strong electron-donating group (resonance effect), activating the ring for electrophilic substitution.
  • Nitro and Fluoro Substituents : 2-Bromo-4-fluoro-5-nitrobenzonitrile combines strong electron-withdrawing groups (nitro and fluoro), creating a highly electron-deficient aromatic system. This contrasts with the cyclopropoxy analog, where electron donation may stabilize intermediates in substitution reactions .

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